molecular formula C15H13Cl2N B14310432 Aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)- CAS No. 112776-40-6

Aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)-

Cat. No.: B14310432
CAS No.: 112776-40-6
M. Wt: 278.2 g/mol
InChI Key: KQLSMLHUJZBMJE-UHFFFAOYSA-N
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Description

Aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)- is a derivative of aziridine, a three-membered heterocycle containing a nitrogen atom. Aziridines are known for their significant practical interest due to their unique structural properties and reactivity. The compound is characterized by the presence of two chlorine atoms and a phenyl group attached to the aziridine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridine derivatives typically involves several methods, including:

Industrial Production Methods

Industrial production of aziridines often involves the cyclization of haloamines or amino alcohols under specific conditions. For example, the Nippon Shokubai process requires an oxide catalyst and high temperatures to effect the dehydration of aminoethanol .

Chemical Reactions Analysis

Types of Reactions

Aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions include various substituted aziridines, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a chemotherapeutic agent.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)- involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of stable products. The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)- include:

Properties

CAS No.

112776-40-6

Molecular Formula

C15H13Cl2N

Molecular Weight

278.2 g/mol

IUPAC Name

1-benzyl-2,2-dichloro-3-phenylaziridine

InChI

InChI=1S/C15H13Cl2N/c16-15(17)14(13-9-5-2-6-10-13)18(15)11-12-7-3-1-4-8-12/h1-10,14H,11H2

InChI Key

KQLSMLHUJZBMJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(C2(Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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